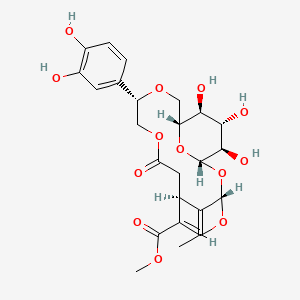
Hydrogentellurite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogentellurite is a monovalent inorganic anion obtained by removal of a proton from H2TeO3 It is a tellurium oxoanion and a monovalent inorganic anion. It is a conjugate base of a tellurous acid. It is a conjugate acid of a tellurite.
科学的研究の応用
Hydrogen Impurity in Paratellurite
A study by Vilao et al. (2011) investigated hydrogen in α-TeO₂ (paratellurite) using muon-spin spectroscopy and density-functional theory. This research identified a shallow donor state and a deep acceptor state of hydrogen in paratellurite, providing insights into the dynamics and configurations of hydrogen in this context.
Molybdenum Ditelluride (MoTe₂) Synthesis
The study by Mc Manus et al. (2018) described the fabrication of thin films of MoTe₂, a transition metal dichalcogenide with potential applications. They demonstrated a low-temperature method for synthesizing phase-pure MoTe₂ films, highlighting its promise in applications like hydrogen evolution catalysis.
Cobalt Ditelluride (CoTe₂) as a Catalyst
Lu et al. (2015) synthesized cobalt ditelluride nanoparticles for use in the hydrogen evolution reaction. These nanoparticles demonstrated significant efficiency and robustness as an electrocatalyst for hydrogen production, a crucial aspect of sustainable energy technologies (Lu et al., 2015).
Hydrogen Production from Phototrophic Microorganisms
Research by Bolatkhan et al. (2019) explored the use of microalgae and cyanobacteria for biohydrogen production. This approach is environmentally friendly and offers a potential alternative to conventional fossil fuels.
Molybdenum Ditelluride/Graphene Nanocomposites
Sarwar et al. (2020) developed 2D MoTe₂ nanosheets on a graphene substrate for efficient hydrogen evolution in acidic media. Their research indicated the potential of MoTe₂/graphene composites in sustainable energy applications (Sarwar et al., 2020).
Electrochemical Activation of MoTe₂
A study by McGlynn et al. (2019) demonstrated the enhanced catalytic performance of 1T′-MoTe₂ for hydrogen evolution when subjected to cathodic bias, suggesting the importance of electronic structure in electrocatalytic activity.
Hydrogen Bubble-Assisted Growth of Pt₃Te₄
Bae et al. (2021) synthesized Pt₃Te₄ nanocrystals on MoTe₂ using a hydrogen bubble template method for electrochemical catalysis. This innovative approach offered a systematic way to produce high-performance electrochemical catalysts (Bae et al., 2021).
Metal Hydride Materials for Hydrogen Storage
Sakintuna et al. (2007) reviewed recent developments in metal hydrides for hydrogen storage, focusing on properties like capacity, kinetics, and cyclic behavior. Mg-based hydrides were highlighted as promising candidates for hydrogen storage applications (Sakintuna et al., 2007).
Industrial Uses of Hydrogen
Ramachandran and Menon (1998) provided an overview of hydrogen's various industrial applications, emphasizing its role in the chemical and refining industries. The paper discussed hydrogen's growing importance due to stricter emission standards and the use of heavier crude oils (Ramachandran & Menon, 1998).
Synthesis of Radiopharmaceuticals with Tellurium
Basmadjian et al. (1980) explored the synthesis of sodium hydrogen telluride for potential use in creating new diagnostic radiopharmaceuticals. This research offered a new method for introducing tellurium into organic compounds (Basmadjian et al., 1980).
Layered Platinum Telluride for Hydrogen Evolution
Bae et al. (2020) reported on the synthesis of layered platinum tellurides (mitrofanovite Pt₃Te₄) as efficient and stable catalysts for hydrogen evolution. The study highlighted the importance of 2D layered catalysts in sustainable hydrogen production (Bae et al., 2020).
Collaborative Hydrogen Evolution with Tellurium
Zheng et al. (2021) developed a cathodic exfoliation method for producing 2D tellurium, which showed enhanced hydrogen evolution activities when metal-doped. The study suggested a collaborative mechanism for hydrogen production involving Te and metal atoms (Zheng et al., 2021).
特性
分子式 |
HO3Te- |
|---|---|
分子量 |
176.6 g/mol |
IUPAC名 |
hydrogen tellurite |
InChI |
InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-1 |
InChIキー |
SITVSCPRJNYAGV-UHFFFAOYSA-M |
正規SMILES |
O[Te](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



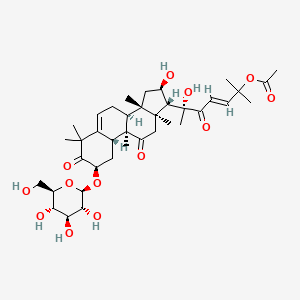
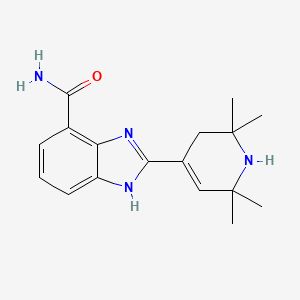
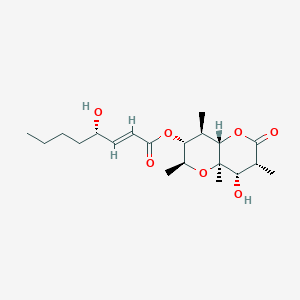

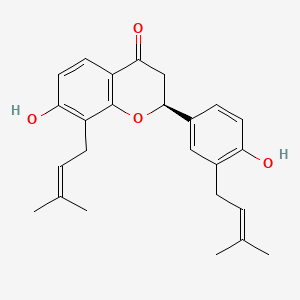
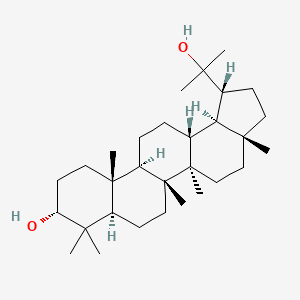

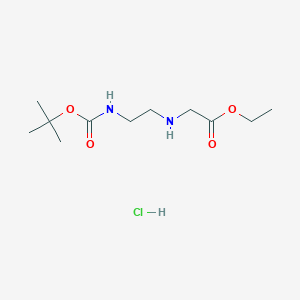
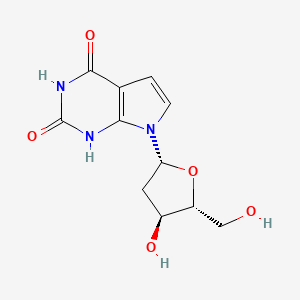
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)

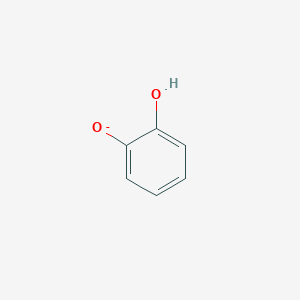
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
